3,7-Dimethylisoquinoline
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Overview
Description
3,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes that ensure high yield and purity. For instance, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization are efficient methods for producing isoquinolines .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinolines.
Scientific Research Applications
3,7-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3,7-Dimethylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the methyl groups at positions 3 and 7.
3,3-Dimethylisoquinoline: A closely related compound with methyl groups at different positions.
Uniqueness: 3,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can enhance its stability and modify its interaction with biological targets compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H11N |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-6-9(2)12-7-11(10)5-8/h3-7H,1-2H3 |
InChI Key |
UGDBAADRKHLXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N=C2)C |
Origin of Product |
United States |
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